
2-Chloro-5-methylaniline
Overview
Description
2-Chloro-5-methylaniline (CAS 95-81-8) is an aromatic amine with the molecular formula C₇H₈ClN and a molecular weight of 141.60 g/mol. Structurally, it consists of a benzene ring substituted with a chlorine atom at the ortho position (C2), a methyl group at the meta position (C5), and an amino group (-NH₂) at the para position (C4) relative to the chlorine .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-methylaniline can be synthesized through several methods. One common method involves the nitration of 2-chloro-5-methyltoluene, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .
Another method involves the diazotization of this compound followed by a Sandmeyer reaction to introduce the chlorine atom. This process requires sodium nitrite and hydrochloric acid for diazotization, and copper(I) chloride for the Sandmeyer reaction .
Industrial Production Methods
In industrial settings, this compound is often produced through large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or nitroso compounds.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution
Major Products Formed
Oxidation: Quinones or nitroso compounds.
Reduction: this compound from its nitro precursor.
Substitution: Various substituted anilines depending on the nucleophile used
Scientific Research Applications
Dyes and Pigments
Role in Dye Production
2-Chloro-5-methylaniline is extensively utilized as an intermediate in the synthesis of azo dyes. Azo dyes are known for their vibrant colors and excellent fastness properties, making them ideal for use in textiles and inks. The compound contributes to the production of various colorants that enhance the aesthetic appeal of products while maintaining durability .
Table 1: Common Azo Dyes Derived from this compound
Dye Name | Color | Application Area |
---|---|---|
Acid Yellow 36 | Yellow | Textiles |
Direct Red 28 | Red | Cotton and wool fabrics |
Basic Blue 7 | Blue | Paper and leather |
Pharmaceuticals
Synthesis of Medicinal Compounds
In the pharmaceutical industry, this compound serves as a key building block for synthesizing various therapeutic agents. Its derivatives are involved in the development of medications targeting conditions such as inflammation, infections, and cancer. For instance, it has been utilized in creating analgesics and anti-inflammatory drugs .
Case Study: Development of Anti-inflammatory Drugs
Research has shown that derivatives of this compound exhibit significant anti-inflammatory activity. A study demonstrated that compounds synthesized from this intermediate were effective in reducing inflammation in animal models, paving the way for potential new treatments .
Agricultural Chemicals
Use in Agrochemicals
The compound is also important in formulating agricultural chemicals, including herbicides and pesticides. Its role enhances crop protection by targeting specific pests and weeds, thereby improving agricultural yield .
Table 2: Agrochemical Products Utilizing this compound
Product Name | Type | Target Organism |
---|---|---|
Glyphosate | Herbicide | Broadleaf weeds |
Chlorpyrifos | Insecticide | Various insects |
Research and Development
Organic Synthesis Applications
In laboratory settings, this compound is frequently employed in organic synthesis for exploring new chemical reactions. It aids researchers in developing innovative materials with unique properties .
Polymer Industry
Specialty Polymers Production
The compound is utilized in producing specialty polymers that are essential for creating high-performance materials used across various industries. These polymers often exhibit enhanced durability and resistance to environmental factors .
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function and activity. The presence of the chlorine and methyl groups influences its reactivity and binding affinity to different molecular targets .
Comparison with Similar Compounds
Key Physical Properties:
- Melting Point : 30.83°C (range: 29.5–32.0°C)
- Density : 1.18 g/cm³ at 25°C
- Solubility: Predominantly solid at room temperature; soluble in organic solvents like ethanol and ether.
- LogP : 2.37 (indicating moderate lipophilicity) .
Structural and Functional Group Variations
The following table compares 2-Chloro-5-methylaniline with structurally related compounds:
Key Research Findings
Reactivity and Substitution Patterns
- Steric and Electronic Effects : In 2-chloro-6-methylaniline, steric hindrance from the ortho-methyl group reduces reactivity compared to this compound, as evidenced by lower Δf values in substitution reactions .
- Planarity and Crystallography : 2-Chloro-5-nitroaniline exhibits a nearly planar molecular structure (RMS deviation: 0.032 Å), stabilized by intermolecular N–H⋯O and N–H⋯N hydrogen bonds .
Physical Property Trends
- Melting Points : Nitro-substituted derivatives (e.g., 2-chloro-5-nitroaniline) typically exhibit higher melting points due to stronger intermolecular forces compared to methyl-substituted analogs.
- Lipophilicity: The logP value of this compound (2.37) is lower than that of chlorophenol derivatives, reflecting reduced hydrogen-bonding capacity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-5-methylaniline, and how can purity be optimized?
- Answer : The compound is typically synthesized via catalytic reduction of 2-chloro-5-nitrotoluene using hydrogen gas and palladium on carbon. Post-reduction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >98% purity . For large-scale synthesis, recrystallization in ethanol-water mixtures improves yield (mp 45–48°C) . Key validation steps include TLC monitoring and elemental analysis.
Q. How should researchers characterize this compound to confirm structural integrity?
- Answer : Use a combination of:
- ¹H NMR (CDCl₃): δ 6.85 (d, 1H, aromatic), 6.65 (s, 1H, aromatic), 2.25 (s, 3H, CH₃) .
- GC-MS : Molecular ion peak at m/z 141.59 (C₇H₈ClN) .
- FT-IR : N-H stretch at ~3400 cm⁻¹, C-Cl at 750 cm⁻¹ .
Cross-reference with CAS RN 95-81-8 for spectral databases .
Q. What are the critical safety considerations when handling this compound?
- Answer : Classified as a Category 4-3-III hazardous substance (flammable, toxic). Use PPE (gloves, goggles) and work in a fume hood. Store at 0–6°C in amber glass to prevent degradation . Spills require neutralization with 10% acetic acid followed by adsorption (activated carbon) .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what methodologies elucidate its pharmacological potential?
- Answer : The compound’s aniline moiety enables hydrogen bonding with enzymes (e.g., cytochrome P450). Use molecular docking simulations (AutoDock Vina) to predict binding affinities. Compare with analogs like 5-chloro-2-methoxyaniline (CAS 95-03-4), which shows reduced bioavailability due to steric hindrance . Validate via in vitro assays (e.g., liver microsomes) .
Q. What analytical challenges arise in detecting this compound in environmental samples, and how are they resolved?
- Answer : Low volatility complicates GC analysis. Derivatize with acetic anhydride to form N-acetyl derivatives, improving GC-MS sensitivity (LOD: 0.1 ppb). For HPLC, use a C18 column (mobile phase: 60% acetonitrile/40% 0.1M ammonium acetate, pH 4.5) . Cross-validate with EPA DSSTox data (DTXSID90199992) .
Q. How do structural modifications (e.g., halogen substitution) impact the reactivity of this compound in cross-coupling reactions?
- Answer : The chloro group at position 2 directs electrophilic substitution to position 4. Compare Suzuki-Miyaura coupling yields using Pd(PPh₃)₄:
Substituent | Yield (%) | Conditions |
---|---|---|
-Cl | 78 | 80°C, 12h |
-Br | 85 | 80°C, 8h |
-OCH₃ | 62 | 100°C, 24h |
Optimal conditions: DMF solvent, K₂CO₃ base . |
Q. Data Contradictions and Resolution
Q. Discrepancies in reported melting points (e.g., 45–48°C vs. 97–103°C for derivatives): How should researchers address this?
- Answer : Variations arise from polymorphism or impurities. For this compound, confirm purity via DSC (sharp endotherm at 48°C). For derivatives like 4-chloro-2-methoxy-5-methylaniline (CAS 6376-14-3), recrystallize from toluene to isolate the stable polymorph (mp 97–103°C) . Always cite solvent and heating rate in reports .
Q. Methodological Best Practices
- Synthetic Reproducibility : Adhere to Beilstein Journal guidelines: report catalyst loadings, reaction times, and purification steps in triplicate .
- Data Validation : Use PubChem (CID 140904) and ChemIDplus (TOXNET) for cross-referencing spectral data .
Properties
IUPAC Name |
2-chloro-5-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-2-3-6(8)7(9)4-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSCXFOQUFPEPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074554 | |
Record name | 2-Chloro-5-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-81-8 | |
Record name | 2-Chloro-5-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-m-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-5-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-m-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-CHLORO-M-TOLUIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33NGJ21B5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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